![molecular formula C9H11NO2 B1399550 (3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol CAS No. 959653-46-4](/img/structure/B1399550.png)
(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol
Overview
Description
“(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol” is an organic compound with the molecular weight of 165.19 . The IUPAC name for this compound is the same as its common name .
Molecular Structure Analysis
The InChI code for “(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol” is "1S/C9H11NO2/c11-6-8-4-9-7 (5-10-8)2-1-3-12-9/h4-5,11H,1-3,6H2" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol” include a molecular weight of 165.19 .Scientific Research Applications
Organic Synthesis Intermediates
The compound serves as an intermediate in the synthesis of various organic molecules. Its structure is conducive to reactions that form complex, fused ring systems which are often found in natural products and pharmaceuticals .
Medicinal Chemistry Research
Researchers utilize this compound in the development of new medicinal drugs. Its pyranopyridine scaffold is a common motif in molecules with biological activity, making it a valuable starting point for drug design .
Material Science
In material science, the compound’s unique chemical properties can be exploited to create novel materials with specific optical or electronic characteristics. This could lead to advancements in fields such as organic electronics or photonics .
Catalysis
This compound may act as a ligand for catalytic complexes. Its ability to coordinate to metals can be harnessed to create catalysts for a variety of chemical reactions, potentially increasing their efficiency and selectivity .
Biological Studies
The compound could be used as a probe in biological systems to study enzyme interactions or as a building block for more complex biological molecules. Its reactivity allows for selective modifications that can aid in understanding biological pathways .
Agricultural Chemistry
In the field of agricultural chemistry, this compound could be investigated for its potential use in the synthesis of new pesticides or herbicides. Its structural features might interact uniquely with biological targets found in pests or weeds .
Safety and Hazards
properties
IUPAC Name |
3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-8-4-9-7(5-10-8)2-1-3-12-9/h4-5,11H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYTYTLGQUMERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N=C2)CO)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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